2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt
Overview
Description
The compound "2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt" has been examined in various contexts, including its role in chemical synthesis, its physical and chemical properties, and its interactions within different chemical processes.
Synthesis Analysis
The synthesis processes for compounds related to "2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt" involve steps such as sulfonation of naphthalene and subsequent reactions to introduce hydroxy groups. The synthesis of naphthol sulfonic acids, for example, utilizes naphthalene as a raw material, followed by hydrolysis with sodium hydroxide solutions (X. Wen, 2001).
Molecular Structure Analysis
Research on related compounds has included the analysis of molecular structures through various spectroscopic methods. Studies have detailed the synthesis and complexation of substituted disodium-naphthalenedisulfonate compounds, providing insights into their molecular structure and potential applications in creating complex metal ions (M. Kurtoglu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving "2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt" derivatives have been explored, such as the oxidation processes in subcritical water conditions, highlighting their reactivity and potential for various chemical transformations (M. Imbierowicz, 2017).
Physical Properties Analysis
Studies have shown that the physical properties of sulfonated naphthalene compounds can be analyzed using electrohydrodynamic ionization mass spectrometry, which reveals information about their mass spectra and the degrees of dissociation of the sulfonates (S. T. F. Lai & C. A. Evans, 1978).
Chemical Properties Analysis
The chemical properties of naphthalenedisulfonic acid derivatives, including "2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt," have been a subject of interest in studies focusing on their use as reagents in inorganic analysis and their interactions with various metallic ions, revealing their potential in forming colored complexes and their sensitivity to different ions (K. Mathur & A. Dey, 1957).
Scientific Research Applications
Synthesis and Characterization of Complex Molecules
- Azo-Linked Schiff Base Ligands and Metal Complexes : The compound is used in the synthesis of new azo-linked Schiff base ligands and their metal complexes, revealing its potential in creating novel materials with possible applications in catalysis and materials science (Tunçel & Serin, 2006).
Environmental and Water Treatment Studies
- Oxidation Mechanisms : Research on the oxidation mechanism of this compound with oxygen in subcritical water provides insights into environmental degradation processes, which is crucial for understanding and developing treatment methods for wastewater containing such compounds (Imbierowicz, 2017).
- Radiolytic Degradation : Studies on the radiolytic degradation of sulfonated aromatic compounds, including 2,7-naphthalenedisulfonic acid derivatives, in aquatic environments highlight the potential of radiation-based methods for water purification and the remediation of pollutants (Alkhuraiji, 2019).
Materials Science and Engineering
- Fluorescent Probes : The development of novel water-soluble fluorescent probes based on derivatives of 2,7-naphthalenedisulfonic acid for the detection of methylamine showcases its application in analytical chemistry and sensor technology (Gu, Ma, & Liang, 2001).
- Coordination Polymers : The synthesis of coordination polymers using this compound offers pathways to materials with potential applications in drug delivery, catalysis, and as antitumor agents, reflecting its role in the development of functional materials (Tai & Zhao, 2013).
Safety And Hazards
This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
properties
IUPAC Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPCIMUGMJQPD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-25-4 (Parent) | |
Record name | Sodium chromotropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6059609 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |
Record name | Sodium chromotropate | |
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Product Name |
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
CAS RN |
129-96-4 | |
Record name | Sodium chromotropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522 | |
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